n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide
Description
Properties
Molecular Formula |
C10H11N3OS2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
N-(1H-pyrazol-4-yl)-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11N3OS2/c14-10(13-8-4-11-12-5-8)7-15-6-9-2-1-3-16-9/h1-5H,6-7H2,(H,11,12)(H,13,14) |
InChI Key |
FEDIKTKMSUVKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCC(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Pyrazole and Thiophene Rings: This step involves the formation of a thioether linkage between the pyrazole and thiophene rings, often using a thiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Formation of the Acetamide Core
The acetamide moiety is typically synthesized through amide bond formation . For example:
-
Step 1 : Reaction of a carboxylic acid (e.g., acetic acid) with a primary amine (e.g., pyrazole-4-amine) using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DMAP).
-
Step 2 : Substitution of a leaving group (e.g., bromide) in the acetamide precursor with a thiophen-2-ylmethylthiol group via nucleophilic substitution .
| Reaction Type | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Amide Bond Formation | DCC/DMAP, THF, rt | 70–85% | |
| Nucleophilic Substitution | Thiophen-2-ylmethylthiol, K₂CO₃, DMF | 60–75% |
Construction of the Pyrazole Ring
The pyrazole ring is synthesized through cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. For example:
-
Step 1 : Hydrazinolysis of β-keto esters to form hydrazones .
-
Step 2 : Cyclization under acidic or basic conditions to form the pyrazole ring .
| Reaction Type | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 80–90% | |
| Cyclization | NaOH, ethanol, reflux | 70–85% |
Nucleophilic Substitution for Thioether Formation
The thiophen-2-ylmethylthio group is introduced via an SN2 mechanism :
-
Nucleophilic Attack : The amine in the acetamide attacks the electrophilic sulfur in thiophen-2-ylmethyl bromide.
-
Departure of Leaving Group : Bromide ion leaves, forming the thioether bond .
Characterization and Purification
Scientific Research Applications
n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : The 1H-pyrazol-4-yl group provides hydrogen-bonding capability and aromaticity.
- Thioether bridge : Enhances lipophilicity and metabolic stability compared to oxygen or nitrogen analogs.
- Thiophene moiety : The thiophen-2-ylmethyl group contributes π-π stacking interactions and electronic effects.
Comparison with Structurally Similar Compounds
Below is a detailed analysis of the target compound relative to analogs reported in the literature.
2.1. Flavoring Agent: 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide
Structural Differences :
- Pyrazole substitution : 3-position vs. 4-position in the target compound.
- Additional phenoxy group: Introduced at the 2-position of the acetamide backbone.
Functional Implications :
2.2. Triazinoindole-Based Acetamides (Compounds 23–27)
Structural Differences :
- Core heterocycle: Triazino[5,6-b]indole vs. pyrazole in the target compound.
- Substituents: Bromine, phenoxy, and cyanomethyl groups modify electronic and steric profiles.
Functional Implications :
- The target compound’s pyrazole-thiophene system may offer distinct target selectivity .
- Bromine substituents (e.g., Compounds 25, 27) enhance halogen bonding, which is absent in the target compound.
2.3. Benzimidazole-Triazole-Thiazole Acetamides (Compounds 9a–9e)
Structural Differences :
- Heterocyclic complexity : Incorporates benzimidazole, triazole, and thiazole rings vs. simpler pyrazole-thiophene in the target compound.
Functional Implications :
- Docking studies (e.g., Compound 9c) suggest interactions with enzyme active sites. The target compound’s thiophene may mimic aromatic residues in binding pockets .
- Thiazole rings (e.g., in Compound 9a) enhance π-stacking, whereas the thiophene in the target compound may prioritize hydrophobic interactions.
2.4. Antimicrobial Benzofuran-Oxadiazole Acetamides (2a, 2b)
Structural Differences :
- Benzofuran-oxadiazole core vs. pyrazole-thiophene in the target compound.
Functional Implications :
- Compounds 2a and 2b show potent antimicrobial activity, attributed to the benzofuran-oxadiazole system. The target compound’s thiophene-pyrazole scaffold may offer alternative mechanisms, such as disrupting bacterial membranes .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
n-(1H-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with thiophenes in the presence of suitable catalysts. The resulting compound contains a pyrazole ring and a thiophenyl group, which are known to enhance biological activity through various mechanisms.
Structural Data
The compound's molecular formula is , with a molecular weight of approximately 240.35 g/mol. The structural features include:
| Component | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.35 g/mol |
| Key Functional Groups | Pyrazole, Thiophene |
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds disrupt bacterial cell membranes, leading to cell lysis and death . The mechanism involves the inhibition of bacterial growth by damaging the integrity of the cell wall.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This property makes them candidates for treating conditions characterized by inflammation.
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor effects. Preliminary studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) analysis reveals that modifications in the pyrazole ring can significantly affect cytotoxicity against various cancer cell lines.
Case Studies
- Antimicrobial Evaluation : A study focused on a series of pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
- Anti-inflammatory Study : Another research project assessed the anti-inflammatory activity of pyrazole-based compounds using LPS-stimulated macrophages. Results indicated a significant reduction in NO production, highlighting the compound's potential in managing inflammatory diseases .
- Cytotoxicity Testing : A series of pyrazole-thiophene conjugates were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values indicating potent activity .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The presence of thiophene enhances membrane permeability, leading to cell death.
- Cytokine Inhibition : The compound inhibits signaling pathways involved in inflammation.
- Apoptosis Induction : It activates apoptotic pathways in tumor cells, promoting cancer cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
